

# High-performance liquid chromatography (HPLC) method for Zopolrestat quantification

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An Application Note and Protocol for the Quantification of **Zopolrestat** using High-Performance Liquid Chromatography (HPLC)

#### Introduction

**Zopolrestat** is a potent aldose reductase inhibitor that has been investigated for the treatment of diabetic complications, such as neuropathy, retinopathy, and nephropathy. The quantification of **Zopolrestat** in bulk drug and pharmaceutical formulations is crucial for quality control and research purposes. This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of **Zopolrestat**. The method is simple, precise, and stability-indicating, making it suitable for routine analysis in a laboratory setting.

# **Principle**

The chromatographic separation is achieved on a C8 or C18 stationary phase. The mobile phase, consisting of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer, allows for the separation of **Zopolrestat** from potential impurities. The analyte is detected and quantified using a UV detector at its maximum absorbance wavelength. The method is validated according to the International Conference on Harmonization (ICH) guidelines.[1][2]

# **Materials and Reagents**



- Zopolrestat reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (AR grade)
- Orthophosphoric acid (AR grade)
- Water (HPLC grade)
- 0.45 µm membrane filters

# **Instrumentation and Chromatographic Conditions**

The analysis can be performed on any standard HPLC system equipped with a UV detector. The following table summarizes the optimized chromatographic conditions.

Parameter	Condition
HPLC System	Agilent 1200 series or equivalent with UV-Vis detector
Column	Qualisil C8 (250 mm x 4.6 mm, 5 μm) or equivalent C18 column
Mobile Phase	Methanol: 0.01M Potassium dihydrogen phosphate (75:25 v/v), pH adjusted to 4.5 with orthophosphoric acid[1]
Flow Rate	1.0 mL/min[3]
Detection Wavelength	294 nm[1]
Injection Volume	10 μL[4]
Column Temperature	Ambient (25°C)[4]
Run Time	10 minutes



# Preparation of Solutions Mobile Phase Preparation

Prepare a 0.01M solution of potassium dihydrogen phosphate in HPLC grade water. Mix this buffer with methanol in a 25:75 (v/v) ratio. Adjust the pH of the mixture to 4.5 using orthophosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.[1]

# **Standard Stock Solution Preparation**

Accurately weigh 10 mg of **Zopolrestat** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100  $\mu$ g/mL.

### **Sample Preparation**

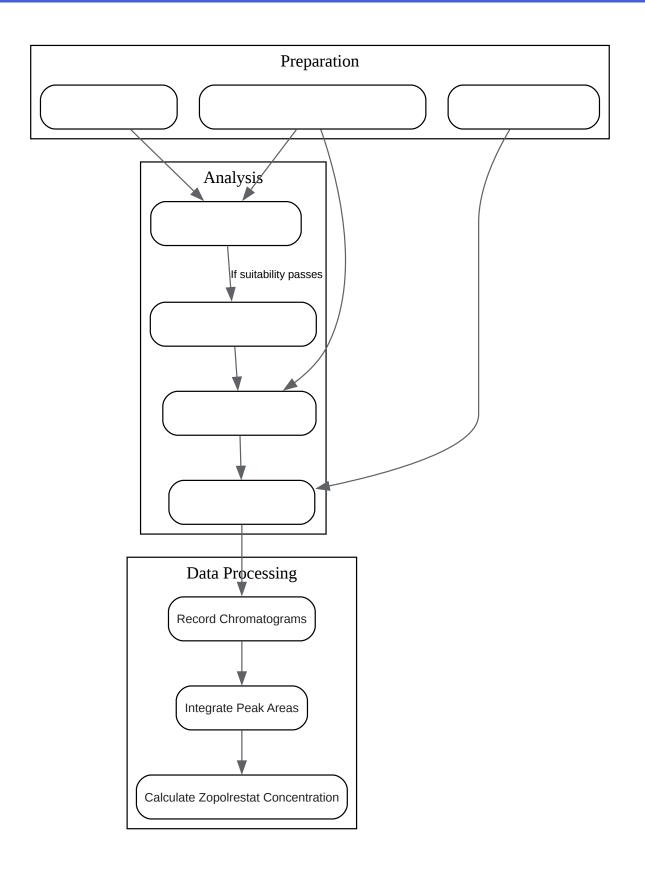
For the analysis of a pharmaceutical formulation, weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of **Zopolrestat** into a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to the mark with the mobile phase and filter the solution through a 0.45  $\mu$ m membrane filter.

# Experimental Protocols System Suitability

To ensure the chromatographic system is suitable for the intended analysis, inject the standard solution six times. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is not more than 2.0%, and the theoretical plates are greater than 2000, with a tailing factor of less than 2.0.[3]

### **Analysis Workflow**





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Caption: Experimental workflow for **Zopolrestat** quantification.



#### **Method Validation**

The developed method was validated as per ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.[5]

## **Specificity**

The specificity of the method was evaluated by injecting a blank (mobile phase) and a placebo solution to check for any interference at the retention time of **Zopolrestat**. No interfering peaks were observed, indicating the method's high specificity.

### Linearity

The linearity of the method was established by analyzing a series of dilutions of the standard stock solution in the concentration range of 2-12  $\mu$ g/mL.[1] The calibration curve was constructed by plotting the peak area against the concentration.

## **Accuracy (Recovery)**

The accuracy of the method was determined by performing recovery studies at three different concentration levels (80%, 100%, and 120%). A known amount of **Zopolrestat** was added to a placebo preparation, and the samples were analyzed.

#### **Precision**

The precision of the method was evaluated by performing intra-day and inter-day variation studies. Intra-day precision was determined by analyzing the standard solution six times on the same day. Inter-day precision was assessed by analyzing the standard solution on three different days.

# Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

#### Robustness



The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and detection wavelength (±2 nm).

# **Data Presentation**

Table 1: Linearity Data for **Zopolrestat** 

Concentration (µg/mL)	Mean Peak Area (n=3)
2	125432
4	251023
6	376548
8	502110
10	627890
12	753456
Correlation Coefficient (r²)	0.999[6]

Table 2: Accuracy (Recovery) Study Results

Concentration Level	Amount Added (μg/mL)	Amount Found (μg/mL)	% Recovery	% RSD (n=3)
80%	8	7.98	99.75	0.45
100%	10	10.02	100.20	0.32
120%	12	11.95	99.58	0.51
Mean % Recovery	99.84[6]			

Table 3: Precision Study Results



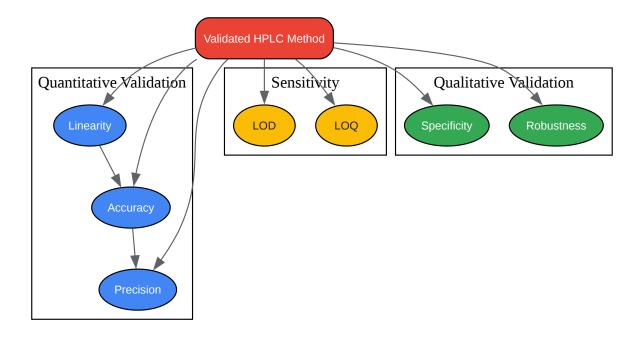
Precision	% RSD (Peak Area, n=6)
Intra-day	0.55[6]
Inter-day	0.89[6]

Table 4: Summary of Validation Parameters

Parameter	Result
Retention Time (min)	6.64 ± 0.02[6]
Linearity Range (μg/mL)	2 - 12[6]
Correlation Coefficient (r²)	0.999[6]
LOD (μg/mL)	0.15[6]
LOQ (μg/mL)	0.46[6]
Mean % Recovery	99.47 - 100.30[6]
Intra-day Precision (%RSD)	< 2.0
Inter-day Precision (%RSD)	< 2.0
Robustness	Robust

# **Visualization of Method Validation**





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Caption: Logical relationship of HPLC method validation parameters.

#### Conclusion

The developed RP-HPLC method is simple, rapid, accurate, and precise for the quantification of **Zopolrestat** in bulk and pharmaceutical dosage forms. The method was validated according to ICH guidelines, and all the parameters were found to be within the acceptable limits. The short run time and simple mobile phase make this method suitable for routine quality control analysis.

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